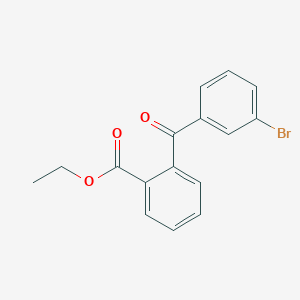
2-Acetoxy-4'-butoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-4'-butoxybenzophenone is a chemical compound that is related to various benzophenone derivatives studied for their photochemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis pathways that could be relevant to 2-Acetoxy-4'-butoxybenzophenone.
Synthesis Analysis
The synthesis of benzophenone derivatives often involves photochemical reactions or the use of reagents to introduce specific functional groups. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate leads to the formation of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone with good yield . This suggests that similar photochemical methods could potentially be applied to synthesize 2-Acetoxy-4'-butoxybenzophenone. Additionally, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone using dimethyl sulfate in acetone indicates that solvent polarity and reaction conditions are critical factors in the synthesis of benzophenone derivatives .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was elucidated using NMR spectroscopy . The crystal structures of carboxylic acid derivatives have been determined by X-ray diffraction, which provides detailed information about the molecular conformation and intermolecular interactions . These techniques would be essential for analyzing the molecular structure of 2-Acetoxy-4'-butoxybenzophenone.
Chemical Reactions Analysis
Benzophenone derivatives undergo various chemical reactions, including transacylation and cyclization, as seen in the photochemical synthesis of 2-methoxyxanthone . Basic hydrolysis and treatment with acetic acid can lead to the formation of phenylpropenoic acid derivatives . These reactions highlight the reactivity of the acetoxy group and the potential for structural modification in benzophenone derivatives, which could be relevant for understanding the chemical reactions of 2-Acetoxy-4'-butoxybenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of different functional groups, such as hydroxy, methoxy, and acetoxy, can affect properties like solubility, melting point, and reactivity. The synthesis of 2-Hydroxy-4-methoxybenzophenone demonstrates the importance of solvent choice and reaction conditions in achieving high yields and purity . These factors would also be important in determining the physical and chemical properties of 2-Acetoxy-4'-butoxybenzophenone.
Applications De Recherche Scientifique
Environmental Monitoring and Safety
2-Acetoxy-4'-butoxybenzophenone, as part of the benzophenone family, is relevant in environmental science, particularly in monitoring water safety. Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples using liquid chromatography-tandem mass spectrometry. This method highlighted the presence of similar compounds in aquatic environments, especially in raw wastewater samples, and their persistence through sewage treatment processes, indicating the environmental footprint of such chemicals and their derivatives (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Synthetic Applications
2-Acetoxy-4'-butoxybenzophenone serves as a building block in synthetic chemistry, illustrating the versatility of benzophenone derivatives in generating nucleophilic carbenes for various synthetic applications. Warkentin (2009) discussed how 2,5-dihydro-1,3,4-oxadiazoles with heteroatom substituents can be utilized for the thermal generation of acetoxy(alkoxy)-carbenes, showing the compound's role in facilitating nucleophilic reactions and the synthesis of complex molecules (Warkentin, 2009).
Antioxidant and Health Impact Studies
Benzophenone derivatives, including 2-Acetoxy-4'-butoxybenzophenone, are explored for their antioxidant properties and potential health implications. Wang and Kannan (2019) studied synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), sharing structural similarity with 2-Acetoxy-4'-butoxybenzophenone, to assess human exposure and the effects of such compounds. Their work provides a basis for understanding how similar compounds might interact within biological systems and their potential risks or benefits (Wang & Kannan, 2019).
Drug Discovery and Biological Activities
In the realm of drug discovery and development, derivatives of benzophenone such as 2-Acetoxy-4'-butoxybenzophenone are pivotal. Research by Tyagi et al. (2008) into novel 4-methylcoumarins highlighted the modulation of receptor proteins by acetoxy derivatives of similar compounds, demonstrating their potential as leads in the design of new therapeutic agents targeting specific protein functions (Tyagi, Tyagi, Raj, & Gupta, 2008).
Propriétés
IUPAC Name |
[2-(4-butoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-13-22-16-11-9-15(10-12-16)19(21)17-7-5-6-8-18(17)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLSPZBDMEJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641587 |
Source


|
| Record name | 2-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-56-3 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)


![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)







![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)

